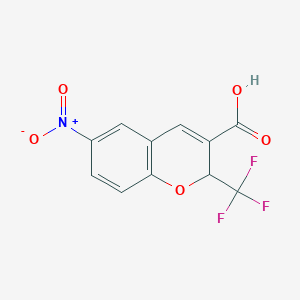
2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a compound that belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the reaction of 2-trifluoromethylchromone with nitrating agents under controlled conditions. One common method includes the use of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the chromone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles such as amines, leading to the formation of amino derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chromene ring can undergo oxidation to form quinone derivatives under oxidative conditions.
Common Reagents and Conditions
Substitution: Benzylamine, ethanolamine, and aniline are common nucleophiles used in substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Applications De Recherche Scientifique
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These properties make it a versatile molecule for studying enzyme inhibition and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to the combination of the trifluoromethyl and nitro groups on the chromene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
215122-43-3 |
|---|---|
Formule moléculaire |
C11H6F3NO5 |
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
6-nitro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO5/c12-11(13,14)9-7(10(16)17)4-5-3-6(15(18)19)1-2-8(5)20-9/h1-4,9H,(H,16,17) |
Clé InChI |
GZVGBJIOQBOCCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(O2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


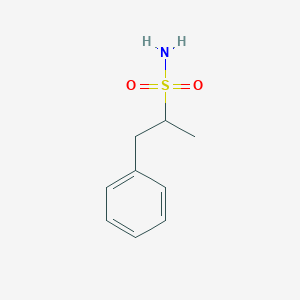
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13216880.png)
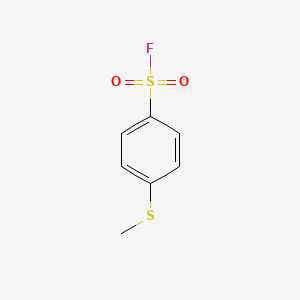
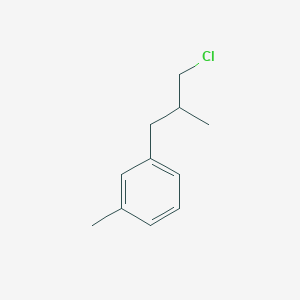
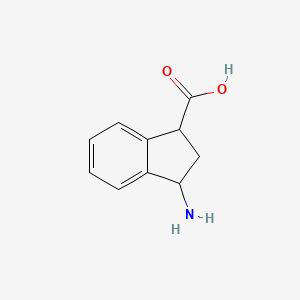
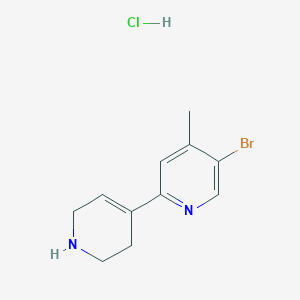
![Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13216930.png)
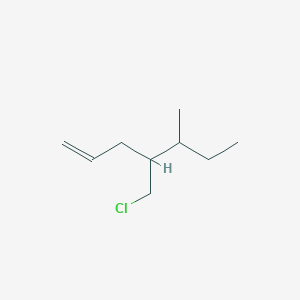
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
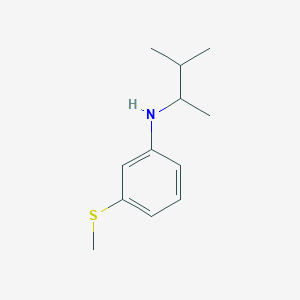
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
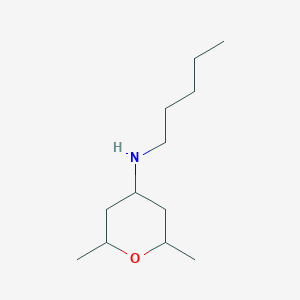
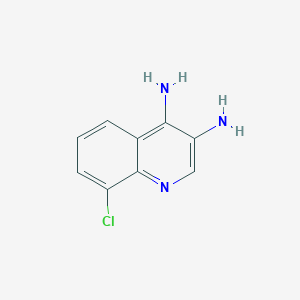
![2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13216972.png)
